7H-Dibenzo[c,h]phenothiazine
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Overview
Description
7H-Dibenzo[c,h]phenothiazine is a heterocyclic compound with the molecular formula C20H13NS. It is characterized by a fused ring structure that includes sulfur and nitrogen atoms. This compound is known for its unique chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[c,h]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 7H-Dibenzo[c,h]phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the ring structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7H-Dibenzo[c,h]phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is employed in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7H-Dibenzo[c,h]phenothiazine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular pathways and processes .
Comparison with Similar Compounds
Phenothiazine: A parent compound with a similar structure but fewer fused rings.
Dibenzo[b,i]phenothiazine: Another extended phenothiazine with different ring fusion patterns.
Naphtho[2,3-b]phenothiazine: A compound with additional fused naphthalene rings.
Uniqueness: 7H-Dibenzo[c,h]phenothiazine is unique due to its specific ring fusion pattern and the presence of both sulfur and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not fulfill .
Properties
CAS No. |
31507-33-2 |
---|---|
Molecular Formula |
C20H13NS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-thia-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)22-20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H |
InChI Key |
PTOPHPNCDGAXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=C(N3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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